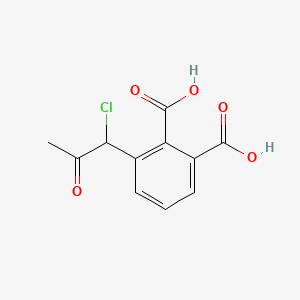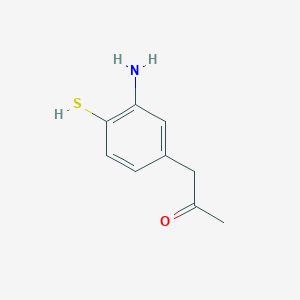![molecular formula C11H8N2O3 B14044394 8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)
8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine is a heterocyclic compound with a molecular formula of C11H8N2O3 and a molecular weight of 216.19 g/mol . This compound features a fused ring system that includes a benzene ring, a pyrrole ring, and an oxazine ring, with a nitro group attached to the benzene ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-arylpropiolamides and thiophenols under blue light-promoted radical cyclization conditions . The reaction is carried out in the presence of hydrochloric acid as a promoter and air as an oxidant, allowing for the formation of the desired oxazine ring.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the required precursors are reacted under controlled conditions to yield the final product. The process may include steps such as purification and quality control to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 8-amino-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine .
Applications De Recherche Scientifique
8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4H-Benzo[d][1,3]oxazines: These compounds share a similar oxazine ring structure but differ in the position and nature of substituents.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar fused ring system but differ in the nitrogen-containing ring structure.
Uniqueness: 8-Nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine is unique due to the presence of the nitro group and the specific arrangement of the fused rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C11H8N2O3 |
|---|---|
Poids moléculaire |
216.19 g/mol |
Nom IUPAC |
8-nitro-4H-pyrrolo[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)8-3-4-11-10(6-8)12-5-1-2-9(12)7-16-11/h1-6H,7H2 |
Clé InChI |
VDGJWMYPRVASFV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CN2C3=C(O1)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)
![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)



![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)

![2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)


